

# Why did the AGENT trial with arfolitixorin fail to show superiority?

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# **AGENT Trial Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the AGENT clinical trial for arfolitixorin.

# Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the AGENT trial?

The AGENT trial was a randomized, phase III study designed to evaluate the superiority of arfolitixorin over leucovorin in combination with 5-fluorouracil (5-FU), oxaliplatin, and bevacizumab (mFOLFOX-6) for the first-line treatment of metastatic colorectal cancer (mCRC). [1][2] The primary endpoint was the overall response rate (ORR).[1][3]

Q2: Why was arfolitixorin expected to be superior to leucovorin?

Arfolitixorin, also known as [6R]-5,10-methylene-tetrahydrofolate ([6R]-MTHF), is the immediately active form of folate that is essential for the potentiation of 5-FU's cytotoxic effect. [1][4][5] Unlike leucovorin, which requires multi-step metabolic activation to [6R]-MTHF, arfolitixorin bypasses these enzymatic steps.[2][5][6] It was hypothesized that direct administration of the active folate would lead to higher and less variable intratumoral concentrations of [6R]-MTHF, thereby enhancing the inhibition of thymidylate synthase and improving clinical efficacy.[6]



Q3: Why did the AGENT trial fail to demonstrate the superiority of arfolitixorin?

The AGENT trial did not meet its primary endpoint of demonstrating a superior Overall Response Rate (ORR) for the arfolitixorin arm compared to the leucovorin arm.[1][3] Several factors may have contributed to this outcome:

- Suboptimal Dosing: The study authors suggest that the dose of arfolitixorin used (120 mg/m²) may have been suboptimal and insufficient to achieve a clinically meaningful improvement over leucovorin.[1][7][8] Subsequent analyses suggested that higher doses might be needed to increase the concentration of the active substance in the tumor.[9]
- Patient Population: The trial included a broad population of patients with mCRC. It is possible that a specific sub-population, potentially defined by genetic biomarkers related to folate metabolism, might have benefited from arfolitixorin.[1]
- Genetic Factors: Exploratory analyses from the trial indicated that BRAF mutations and high expression of the MTHFD2 gene were associated with a lower progression-free survival (PFS) in the arfolitixorin arm.[1][3][8] This suggests that certain genetic profiles may influence the efficacy of arfolitixorin.

## **Troubleshooting Guide for Experimental Design**

Issue: Designing a follow-up study to investigate the potential of arfolitixorin.

#### Possible Solutions:

- Dose Optimization Study: The AGENT trial results suggest that the 120 mg/m² dose of arfolitixorin may not have been optimal.[1][7][8] A dose-escalation study could be designed to determine the maximum tolerated dose and the pharmacokinetically optimal dose of arfolitixorin in combination with mFOLFOX-6. A subsequent clinical trial is planned to test higher doses of arfolitixorin.[9]
- Biomarker-Stratified Trial: The observation that BRAF mutations and MTHFD2 expression
  may impact arfolitixorin's efficacy suggests a biomarker-driven approach.[1][3][8] A future trial
  could stratify patients based on these or other markers of folate metabolism to identify a
  population that would derive the most benefit.



 Alternative Combinations: While the AGENT trial focused on the mFOLFOX-6 regimen, arfolitixorin's potential could be explored in combination with other chemotherapeutic agents or targeted therapies where folate metabolism is critical.

# **Quantitative Data Summary**

The following tables summarize the key efficacy and safety outcomes from the AGENT trial.[1] [3][7][8]

Table 1: Efficacy Outcomes

Endpoint	Arfolitixorin Arm (n=245)	Leucovorin Arm (n=245)	p-value
Overall Response Rate (ORR)	48.2% (95% CI: 41.8- 54.6)	49.4% (95% CI: 43.0- 55.8)	0.57
Median Progression- Free Survival (PFS)	11.1 months (95% CI: 9.2-12.3)	11.0 months (95% CI: 9.0-12.0)	0.98
Median Overall Survival (OS)	23.8 months	28.0 months	0.78
Median Duration of Response (DoR)	12.2 months	12.9 months	0.40

Table 2: Safety Outcomes

Adverse Event	Arfolitixorin Arm (n=245)	Leucovorin Arm (n=245)
Grade ≥3 Adverse Events	68.7%	67.2%

## **Experimental Protocols**

AGENT Trial Protocol (NCT03750786)

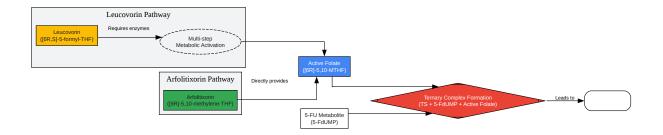
• Study Design: A randomized, multicenter, open-label, parallel-group, phase III trial.[2]



- Patient Population: Patients with non-resectable, metastatic colorectal cancer eligible for first-line treatment with 5-FU, oxaliplatin, and bevacizumab.[2] Key eligibility criteria included an ECOG performance status of 0 or 1.[2]
- Randomization: Patients were randomized 1:1 to receive either arfolitixorin or leucovorin in combination with mFOLFOX-6 and bevacizumab.[2]
- Treatment Arms:
  - Arfolitixorin Arm: Arfolitixorin 120 mg/m² (administered as two 60 mg/m² intravenous bolus doses) + mFOLFOX-6 + Bevacizumab.[1][8]
  - Leucovorin Arm: Leucovorin 400 mg/m² (as a single intravenous infusion) + mFOLFOX-6
     + Bevacizumab.[1][8]
- Assessments: Tumor assessments were performed every 8 weeks.[1][3][8]
- Endpoints:
  - Primary Endpoint: Overall Response Rate (ORR).[1][2][3]
  - Key Secondary Endpoints: Progression-Free Survival (PFS) and Duration of Response (DoR).[2]
  - Other Secondary Endpoints: Overall Survival (OS), quality of life, safety, and number of patients undergoing curative metastasis resection.

## **Visualizations**

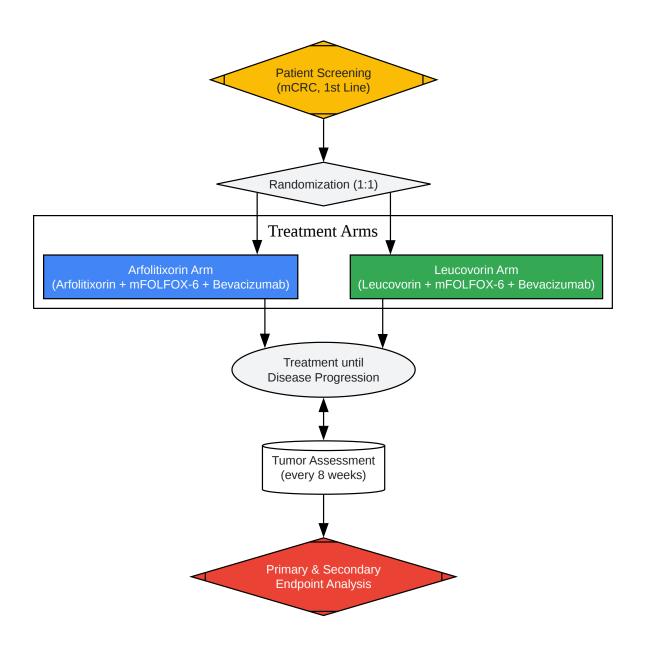




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Caption: Simplified signaling pathway of Leucovorin and Arfolitixorin in potentiating 5-FU cytotoxicity.





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Caption: High-level workflow of the AGENT clinical trial.

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